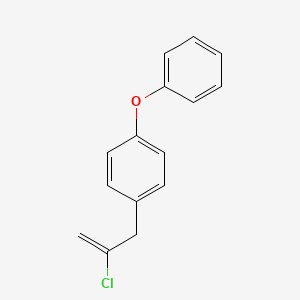

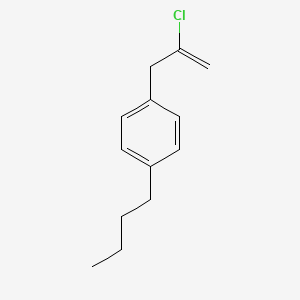

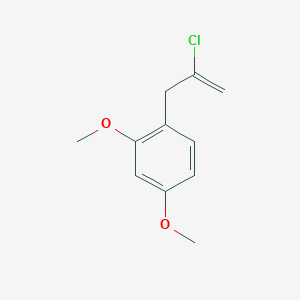

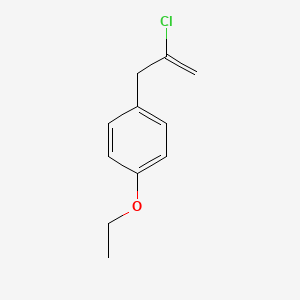

2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene

Descripción general

Descripción

“2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It seems to be related to the class of compounds known as chalcones , which are part of the flavonoid class of phenolic compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a variety of mono- and dimethoxyarene derivatives have been synthesized from commercially available fluoroarenes via nucleophilic aromatic substitution with sodium methoxide . This reaction provided good to excellent yields of the desired methoxylated products .Aplicaciones Científicas De Investigación

Ethylene Dimerization and Polymer Science

Ethylene dimerization is a critical process in the production of butene-1, used as a co-monomer in manufacturing high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). The Alphabutol process is one such ethylene dimerization technique, highlighting the industrial and research interest in optimizing the selectivity and yield of butene-1. Challenges such as reactor fouling remain underexplored, suggesting areas for further improvement in operational processes and conditions (Alenezi, Manan, & Zaidel, 2019).

Environmental Chemistry and Toxicology

Research on chlorophenols, compounds structurally related to 2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene, demonstrates their role as precursors to dioxins in thermal processes, such as Municipal Solid Waste Incineration (MSWI). Understanding the formation and control of these precursors is vital for mitigating dioxin emissions, a significant environmental concern. The review by Peng et al. offers insights into the correlation between chlorophenols and dioxins, contributing to strategies for reducing harmful emissions from MSWI (Peng et al., 2016).

Catalysis and Chemical Transformations

The development of catalysts for converting ethylene to higher-value chemicals is an area of active research, given the fluctuating supply and demand for petrochemicals. Heterogeneous catalysts, including those based on transition metals, offer promising routes for direct conversion processes. These catalysts are explored for their potential to efficiently produce propylene and other valuable olefins from ethylene, highlighting the ongoing innovations and challenges in the field (Ghashghaee, 2018).

Organic Light-Emitting Diodes (OLEDs)

The exploration of BODIPY-based materials for OLED applications signifies an exciting direction in organic electronics. These materials, related to the structural domain of this compound, show potential for tunable properties from green to NIR emission. Their development could lead to metal-free infrared emitters and advance the field of OLED technology, underscoring the versatility of organic compounds in electronic applications (Squeo & Pasini, 2020).

Propiedades

IUPAC Name |

1-(3-chlorobut-3-enyl)-2,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-9(13)7-8-10-5-4-6-11(14-2)12(10)15-3/h4-6H,1,7-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVVNDZDQLAADR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCC(=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

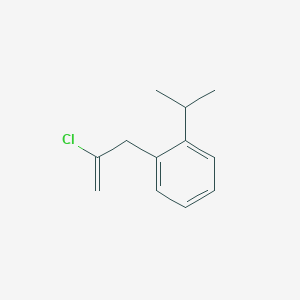

![3-[(4-Ethylthio)phenyl]-2-methyl-1-propene](/img/structure/B3314986.png)